molecular formula C12H12ClN3O2 B10918663 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide

Cat. No.: B10918663
M. Wt: 265.69 g/mol
InChI Key: GLKCMIKQFVTSPE-UHFFFAOYSA-N
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .

Industrial Production Methods

Industrial production methods for this compound may involve the use of eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to be cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various catalysts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized to obtain compounds with desired properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their pharmacological effects . The compound may also interact with DNA and other cellular components, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide is unique due to its specific structural features, which confer distinct pharmacological and chemical properties. Its combination of a pyrazole ring with a furan-2-carboxamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide

InChI

InChI=1S/C12H12ClN3O2/c13-8-5-14-16(6-8)7-10-3-4-11(18-10)12(17)15-9-1-2-9/h3-6,9H,1-2,7H2,(H,15,17)

InChI Key

GLKCMIKQFVTSPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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